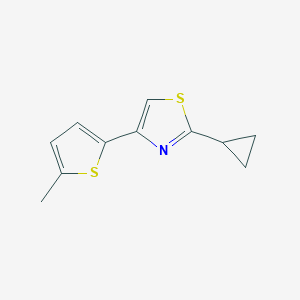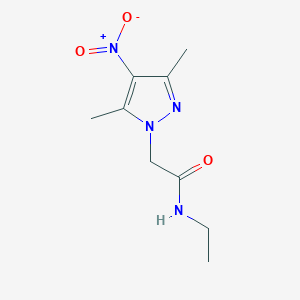![molecular formula C11H14N4OS B14914378 n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .
Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-one
- 2-Amino-thiophene-3-carboxylate derivatives
Uniqueness
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to other thienopyrimidine derivatives. Its potential as a versatile building block for synthesizing more complex molecules further highlights its importance in scientific research .
Propiedades
Fórmula molecular |
C11H14N4OS |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Clave InChI |
FJUWCPCKUGAAPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)







![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)

